molecular formula C10H10ClN3O2S2 B5683233 4-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

4-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No. B5683233
M. Wt: 303.8 g/mol
InChI Key: HQOFWLMSGKQZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide” is a derivative of the 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazol-2-yl moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

Scientific Research Applications

Anticancer Research

The thiadiazole moiety in Oprea1_101153 has been identified as a significant scaffold in medicinal chemistry, particularly in anticancer agents . Its ability to cross cellular membranes and interact with biological targets makes it a valuable compound for cancer research. The compound’s potential efficacy across various cancer models, both in vitro and in vivo , is a subject of ongoing studies. Researchers are exploring the influence of substituents on the compound’s activity, aiming to develop novel therapeutics.

Urease Inhibition

Oprea1_101153 has been studied for its urease inhibitory activity . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is crucial in treating certain infections and diseases. The compound’s derivatives have shown promising results in in vitro evaluations, suggesting potential applications in developing treatments for urease-related conditions.

Diuretic and Antibiotic Applications

The structural similarity of Oprea1_101153 to other thiadiazole derivatives, which are already in clinical use as diuretics and antibiotics, indicates its potential in these fields . Compounds like acetazolamide and methazolamide are thiadiazole-containing drugs used as diuretics, while cefazedone and cefazolin sodium serve as antibiotics. Oprea1_101153 could be a precursor or a structural inspiration for new drugs in these categories.

Antimicrobial and Antifungal Properties

Thiadiazole derivatives, including Oprea1_101153, are known for their broad spectrum of biological activities, including antimicrobial and antifungal properties . The compound’s ability to inhibit the growth of various bacteria and fungi makes it a candidate for developing new antimicrobial and antifungal agents.

Agricultural Chemicals

The diverse biological activities of thiadiazole compounds extend to agriculture, where they are used as pesticides and herbicides . Oprea1_101153 could be investigated for its effectiveness in protecting crops from pests and weeds, contributing to increased agricultural productivity.

properties

IUPAC Name

4-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2S2/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOFWLMSGKQZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.